molecular formula C8H24N4O10S2 B11930848 hDDAH-1-IN-2 sulfate

hDDAH-1-IN-2 sulfate

Cat. No.: B11930848
M. Wt: 400.4 g/mol
InChI Key: BLCDNCUCLIDKNM-UHFFFAOYSA-N
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Description

hDDAH-1-IN-2 (sulfate) is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), a key enzyme regulating nitric oxide synthesis. Its molecular formula is C₈H₂₀N₄O₂, with a molecular weight of 204.27 g/mol and solubility of 10 mM in DMSO . This compound exhibits low cellular toxicity and high viability, making it a promising candidate for neurological and inflammatory diseases, including COVID-19 immunoregulation research . Its development as a non-amino acid catalytic site inhibitor distinguishes it from earlier hDDAH-1 inhibitors, which often relied on amino acid-based structures .

Properties

Molecular Formula

C8H24N4O10S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine;sulfuric acid

InChI

InChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4)

InChI Key

BLCDNCUCLIDKNM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for hDDAH-1-IN-2 (sulfate) are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .

Chemical Reactions Analysis

Enzymatic Interactions

hDDAH-1-IN-2 (sulfate) exhibits high specificity for hDDAH-1, a metal-dependent hydrolase responsible for degrading asymmetric dimethylarginine (ADMA). By binding to the enzyme’s active site, it prevents ADMA degradation, thereby modulating nitric oxide metabolism and vascular function .

  • Mechanism : The compound likely forms non-covalent interactions with hDDAH-1, leveraging its sulfate group to enhance binding affinity. This inhibition disrupts ADMA clearance, leading to elevated nitric oxide levels and therapeutic effects in cardiovascular diseases .

Solubility and Formulation

The sulfate group in hDDAH-1-IN-2 (sulfate) significantly enhances its solubility, a critical factor for bioavailability.

Solvent Solubility Notes
DMSOHighPrimary solvent for stock solutions
EthanolModerateAlternative solvent for formulation
DMFModerateUsed in combination with DMSO

Formulation Examples

  • Injection Formulation 1 :
    DMSO : Tween 80 : Saline=10:5:85\text{DMSO : Tween 80 : Saline} = 10 : 5 : 85
    Dissolves 100 μL DMSO stock solution in 50 μL Tween 80 and 850 μL saline .

  • Injection Formulation 3 :
    DMSO : Corn oil=10:90\text{DMSO : Corn oil} = 10 : 90
    Mixes 100 μL DMSO stock solution with 900 μL corn oil for animal studies .

Stability and Hydrolysis

The sulfate group’s reactivity under aqueous conditions influences the compound’s stability:

  • Hydrolysis Reaction :
    HSO4+H2OH3O++SO42\text{HSO}_4^- + \text{H}_2\text{O} \rightarrow \text{H}_3\text{O}^+ + \text{SO}_4^{2-}
    This reaction occurs in acidic conditions, potentially altering the compound’s bioavailability .

  • pH Sensitivity :
    Stability is optimal at pH 4°C (2 years) and -20°C (3 years). At ambient temperatures, the compound requires careful handling to avoid degradation .

Structural Considerations

The sulfate group enhances solubility and may facilitate enzyme binding by introducing a charged oxygen atom. This functional group is critical for the compound’s therapeutic profile, as sulfation can increase bioactivity and target specificity, as observed in other sulfated drugs (e.g., minoxidil sulfate) .

Mechanism of Action

hDDAH-1-IN-2 (sulfate) exerts its effects by selectively inhibiting the enzyme hDDAH-1. This enzyme is responsible for the hydrolysis of methylated arginines, which regulate the activity of nitric oxide synthase (NOS). By inhibiting hDDAH-1, hDDAH-1-IN-2 (sulfate) reduces the levels of nitric oxide, thereby affecting various physiological processes .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Literature: Direct comparisons with other hDDAH-1 inhibitors (e.g., amino acid-based analogs) are absent in the provided evidence. Further studies should address efficacy, IC₅₀ values, and clinical trial data.
  • Environmental Considerations : Unlike agricultural sulfates, hDDAH-1-IN-2 (sulfate) is used in controlled settings, minimizing environmental phosphorus pollution risks .

Q & A

Q. What are the recommended methodologies for characterizing the physicochemical properties of hDDAH-1-IN-2 (sulfate)?

To validate purity and structural integrity, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for molecular weight confirmation. For crystallinity assessment, employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Solubility profiles should be determined across biologically relevant pH ranges (e.g., 1.2–7.4) using shake-flask methods, with data tabulated for reproducibility .

Q. How should researchers design in vitro assays to evaluate hDDAH-1-IN-2 (sulfate) enzyme inhibition kinetics?

Use recombinant human DDAH-1 enzyme in a spectrophotometric assay measuring dimethylarginine (ADMA) hydrolysis. Key parameters:

  • Substrate concentration : 0.1–10 mM ADMA.
  • Inhibitor concentration : 0.1–100 µM, with IC50 calculated via nonlinear regression.
  • Controls : Include L-NIO (a known DDAH inhibitor) for comparative validation.
    Document deviations in reaction conditions (e.g., temperature, buffer composition) to ensure cross-study comparability .

Q. What statistical approaches are essential for interpreting dose-response data in hDDAH-1-IN-2 (sulfate) studies?

Apply the Hill equation to model sigmoidal dose-response curves. Report R² values and 95% confidence intervals for IC50/EC50 estimates. Use ANOVA for multi-group comparisons (e.g., wild-type vs. knockout models) and adjust for multiple testing (e.g., Bonferroni correction). Tabulate raw data alongside normalized results to enhance transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in hDDAH-1-IN-2 (sulfate) efficacy across different cellular models?

Contradictions may arise from cell-specific metabolic pathways (e.g., endogenous DDAH-1 expression levels or off-target effects). Mitigation strategies:

  • Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity.
  • Pharmacokinetic profiling : Measure intracellular drug accumulation via LC-MS/MS.
  • Meta-analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., higher efficacy in endothelial cells vs. hepatocytes) .

Q. What advanced techniques are recommended for studying hDDAH-1-IN-2 (sulfate) metabolism and metabolite identification?

Employ stable isotope labeling (e.g., ¹⁴C or deuterated analogs) with high-resolution mass spectrometry (HRMS) for metabolite profiling. Use in silico tools like MetaboLynx or MAGMa to predict fragmentation patterns. Cross-reference findings with hepatic microsomal assays (e.g., human liver S9 fractions) to identify species-specific metabolic pathways .

Q. How should researchers design a systematic review to evaluate hDDAH-1-IN-2 (sulfate) safety across preclinical studies?

  • Search strategy : Use Boolean terms (e.g., "hDDAH-1-IN-2 (sulfate)" AND "toxicity" OR "safety") across PubMed, Embase, and Web of Science.
  • Inclusion criteria : Prioritize studies with OECD/GLP-compliant protocols.
  • Risk of bias assessment : Apply SYRCLE’s RoB tool for animal studies.
  • Data synthesis : Tabulate adverse events (e.g., organ toxicity, EC50/IC50 ratios) and classify by dose and exposure duration .

Q. What computational methods are suitable for predicting hDDAH-1-IN-2 (sulfate) interactions with off-target enzymes?

Use molecular docking (AutoDock Vina or Schrödinger Glide) to screen against structural homologs (e.g., arginase or nitric oxide synthase). Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) measurements. Cross-validate findings using cheminformatics databases (e.g., ChEMBL or PubChem BioAssay) .

Methodological Resources Table

ObjectiveTechniqueKey ParametersValidation Criteria
Purity analysisHPLC-MSColumn: C18, 3.5 µm; Mobile phase: 0.1% formic acid in H2O/MeOH≥95% purity, retention time consistency
Enzyme kineticsSpectrophotometryλ = 440 nm (nitric oxide detection); T = 37°CIC50 reproducibility (CV ≤15%)
Metabolite IDHRMSResolution: 30,000; Scan range: m/z 50–1000Isotopic pattern match, MS/MS library alignment

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